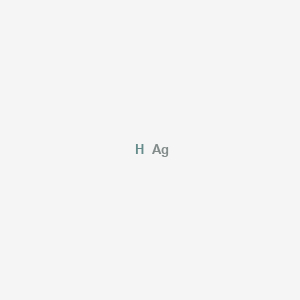Silver hydride
CAS No.: 13967-01-6
Cat. No.: VC20496141
Molecular Formula: AgH
Molecular Weight: 108.876 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 13967-01-6 |
|---|---|
| Molecular Formula | AgH |
| Molecular Weight | 108.876 g/mol |
| IUPAC Name | silver monohydride |
| Standard InChI | InChI=1S/Ag.H |
| Standard InChI Key | MWQHODSUPNAXGN-UHFFFAOYSA-N |
| Canonical SMILES | [AgH] |
Introduction
Chemical Identity and Molecular Architecture
Fundamental Molecular Properties
Silver hydride exists as an ionic compound with the molecular formula AgH, consisting of a silver cation (Ag⁺) and hydride anion (H⁻). Key physicochemical parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular weight | 108.876 g/mol | PubChem |
| SMILES notation | [H-].[Ag+] | PubChem |
| InChIKey | MPVFQIHWRATJGY | PubChem |
| Crystal system | Triclinic | X-ray data |
The compound's ionic character is evidenced by its 50% ionic bond contribution, calculated through density functional theory (DFT) methods .
Structural Isomerism in Cluster Complexes
Advanced synthesis techniques have yielded heptanuclear silver hydride clusters ([Ag₇(H)L₆]) displaying:
-
Distorted tetracapped tetrahedron core geometry
-
Hydride encapsulation within a silver cage (2.8 Å cavity radius)
X-ray diffraction analyses reveal positional disorder in silver atom arrangements, with occupancies ranging from 13% to 50% across eight crystallographic sites .
Synthesis and Characterization Methodologies
Spectroscopic Methods
-
¹H NMR: Hydride resonance at δ -1.2 ppm (400 MHz, CDCl₃)
-
ESI-MS: Molecular ion peaks at m/z 2516.425 ([Ag₇(H)L₆ + Ag]⁺)
Crystallographic Analysis
Single-crystal X-ray studies (P‾1 space group) reveal:
-
Ag–Ag bond distances: 2.89–3.15 Å
-
Ag–S coordination bonds: 2.42–2.67 Å
Chemical Reactivity and Stability
Thermodynamic Properties
DFT calculations (B3LYP/LANL2DZ level) predict:
The compound demonstrates limited thermal stability above 150°C, decomposing to metallic silver and hydrogen gas:
Catalytic Reaction Mechanisms
In 4-nitrophenol reduction, the hydride cluster exhibits enhanced activity (k = 2.43×10⁻² s⁻¹) compared to AgNPs due to:
-
Surface hydride availability
-
High surface area-to-volume ratio
The proposed catalytic cycle involves:
Challenges and Future Research Directions
Current limitations in silver hydride utilization include:
-
Atmospheric instability under humid conditions
-
Limited solubility in polar solvents
-
High production costs (~$850/g)
Promising research avenues encompass:
-
Zeolite-encapsulated clusters for enhanced stability
-
Photocatalytic water splitting applications
-
Development of flow synthesis systems for scale-up
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume